molecular formula C6H9N3OS B12128293 4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine CAS No. 22943-32-4

4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine

Cat. No.: B12128293
CAS No.: 22943-32-4
M. Wt: 171.22 g/mol
InChI Key: RIVMBPHTDOBLPN-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-methylthio-5-oxo-6-R-4,5-dihydro-1,2,4-triazines with sulfonylacetic acid nitriles . The reaction conditions often include the use of solvents like DMF and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazines.

Scientific Research Applications

4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, making it effective against various pathogens and cancer cells .

Comparison with Similar Compounds

  • 4-Amino-3-methylthio-5-oxo-6-R-4,5-dihydro-1,2,4-triazines
  • 7-Amino-3-R-8-(R’-sulfonyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-ones

Comparison: Compared to similar compounds, 4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine stands out due to its unique substitution pattern on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

22943-32-4

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

4,6-dimethyl-3-methylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C6H9N3OS/c1-4-5(10)9(2)6(11-3)8-7-4/h1-3H3

InChI Key

RIVMBPHTDOBLPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N(C1=O)C)SC

Origin of Product

United States

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